Clathrin B -

Clathrin B

Catalog Number: EVT-1584026
CAS Number:
Molecular Formula: C19H26O
Molecular Weight: 270.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clathrin B is a natural product found in Clathria with data available.
Overview

Clathrin B is a significant protein involved in the process of clathrin-mediated endocytosis, a vital mechanism for cellular uptake of nutrients, receptors, and other molecules. This protein plays a crucial role in the formation of clathrin-coated vesicles, which are essential for transporting materials within cells. Clathrin B is classified under the larger family of clathrin proteins, which includes clathrin heavy chains and light chains.

Source

Clathrin B is primarily sourced from eukaryotic cells, particularly those in higher organisms. This protein is synthesized in the cytoplasm and then transported to the plasma membrane where it participates in endocytic processes. Research has shown that clathrin-mediated endocytosis is a highly conserved mechanism across various species, highlighting its fundamental importance in cellular biology.

Classification

Clathrin proteins are classified into two major types:

  • Clathrin Heavy Chains: These form the structural backbone of the clathrin coat.
  • Clathrin Light Chains: These are involved in regulating the assembly and disassembly of clathrin coats.

Clathrin B specifically refers to one of the variants within these classifications, contributing to the dynamic processes of endocytosis.

Synthesis Analysis

Methods

The synthesis of clathrin B involves complex cellular mechanisms that require multiple steps:

  1. Transcription and Translation: Clathrin B genes are transcribed into messenger RNA (mRNA) within the nucleus and subsequently translated into polypeptide chains in the cytoplasm.
  2. Post-Translational Modifications: These polypeptides undergo various modifications such as phosphorylation and glycosylation, which are essential for their functional activity and stability.

Technical Details

Recent advances in genetic engineering have enabled researchers to create synthetic constructs that can express clathrin B in model organisms. Techniques such as CRISPR-Cas9 have been utilized to manipulate genes associated with clathrin B, allowing for detailed studies on its function and regulation during endocytosis .

Molecular Structure Analysis

Structure

The molecular structure of clathrin B consists of a triskelion shape formed by three heavy chains and three light chains. This unique structure allows for the formation of a basket-like arrangement that encapsulates vesicles during endocytosis.

Data

  • Molecular Weight: Approximately 190 kDa for the heavy chain.
  • Diameter of Clathrin-Coated Vesicles: Typically around 100 nm.
  • Binding Sites: Clathrin B interacts with various adaptor proteins and lipids, crucial for its role in vesicle formation .
Chemical Reactions Analysis

Reactions

Clathrin B participates in several key reactions during the formation of clathrin-coated vesicles:

  1. Nucleation: The initial step where clathrin coats begin to form at specific sites on the plasma membrane.
  2. Vesicle Budding: The invagination of the membrane facilitated by clathrin assembly.
  3. Scission: The process mediated by dynamin that pinches off the vesicle from the membrane.

Technical Details

The interaction between clathrin B and phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate, is critical for initiating these reactions . Additionally, various proteins such as adaptors and accessory factors modulate these processes.

Mechanism of Action

Process

The mechanism by which clathrin B operates involves several sequential steps:

  1. Cargo Recognition: Cargo molecules bind to specific receptors on the cytoplasmic side of the plasma membrane.
  2. Clathrin Coat Formation: Clathrin B assembles into a coat around these cargo-bound regions, leading to membrane invagination.
  3. Vesicle Release: The vesicle is released from the membrane through dynamin-mediated scission.

Data

Studies have shown that this entire process can occur within seconds, indicating a highly efficient system of cellular transport .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Clathrin B is soluble in physiological buffers.
  • Stability: Maintains structural integrity under various physiological conditions.

Chemical Properties

  • pH Sensitivity: Functions optimally at physiological pH (around 7.4).
  • Thermal Stability: Exhibits stability at temperatures typical for cellular environments but denatures at extreme temperatures.

Relevant analyses indicate that alterations in these properties can significantly affect endocytosis efficiency .

Applications

Scientific Uses

Clathrin B has several applications in scientific research:

  • Cell Biology Studies: Understanding endocytic pathways and their implications in diseases such as cancer.
  • Drug Delivery Systems: Utilizing clathrin-mediated mechanisms to enhance drug uptake by cells.
  • Genetic Engineering: Manipulating clathrin pathways to study gene function and regulation related to cellular uptake mechanisms .
Molecular Architecture and Assembly Mechanisms of Clathrin Complexes

Structural Domains and Isoform-Specific Features

Clathrin’s structural organization enables its scaffolding function during vesicle formation. Each clathrin triskelion comprises three identical heavy chains (∼190 kDa) and three associated light chains (∼25–30 kDa), forming a three-legged structure [1] [5]. The heavy chain contains five key domains:

  • N-terminal β-propeller domain: Composed of seven WD40 repeats forming a β-sheet-rich structure. This domain serves as the primary interaction site for adaptor proteins (e.g., AP2) and sorting signals like the clathrin-box motif [5] [9].
  • α-Zigzag linker: An extended helical region (residues 391–493) connecting the β-propeller to the distal leg. Its flexibility accommodates curvature changes during lattice assembly [5].
  • Distal and proximal leg segments: Formed by 42 α-helical zigzag repeats that mediate triskelion-triskelion interactions. The distal leg (residues 494–1073) extends outward, while the proximal leg (1074–1522) anchors near the vertex [6].
  • Trimerization domain: C-terminal segments (residues 1523–1675) facilitating heavy chain oligomerization via a conserved helix [6].

Light chains (LCa, LCb isoforms) bind the proximal leg and regulate assembly kinetics. Two mammalian heavy chain isoforms exist: CHC17 (ubiquitous) and CHC22 (muscle-enriched). Despite 85% sequence identity, CHC22 shows distinct features:

  • Retains clathrin-box motifs for adaptor binding
  • Altered splice variants (e.g., ΔExon9) impair assembly competency [3]
  • Specialized role in GLUT4 trafficking rather than canonical endocytosis [3]

Table 1: Domain Architecture of Clathrin Heavy Chains

DomainResidue RangeStructural FeaturesFunctional Role
β-propeller1–3907-bladed WD40 propellerAdaptor/cargo binding (AP2, arrestins)
α-Zigzag linker391–493Helical zigzagMechanical flexibility during curvature
Distal leg494–1073α-helical repeats (CHCR domains)Lattice contacts; curvature modulation
Proximal leg1074–1522Superhelix of α-helicesLight chain binding; stability
Trimerization site1523–1675Coiled-coil helixHeavy chain oligomerization

Triskelion Assembly Dynamics and Lattice Formation

Clathrin assembly is driven by weak multivalent interactions between leg segments, enabling reversible polymerization:

  • Proximal-proximal, distal-distal, and proximal-distal interactions collectively stabilize the lattice, though individual affinities are low (K_d > µM range) [6].
  • Entropic switching: Light chains inhibit spontaneous assembly in solution by sterically blocking leg interactions. Membrane-bound adaptors (e.g., AP2) overcome this inhibition by displacing light chains and initiating nucleation [4] [6].
  • Curvature generation: Lattice deformation requires introduction of pentagonal facets into the hexagonal lattice. Cryo-ET reveals this occurs via:
  • Constant-area pathway: Initial flat lattice assembly followed by curvature generation via pentagon insertion [10]
  • Constant-curvature pathway: Gradual assembly of pre-curved triskelia [10]Energetic analyses favor constant-area models where curvature emerges late via geometric reorganization [10].

Lattice stability derives from cooperative weak bonds:

ΔG_assembly = Σ(ΔG_segment) + ΔG_adaptor + ΔG_membrane  

Where segmental interactions (ΔGsegment) dominate but individually are near thermal energy (kBT), allowing dynamic regulation [6].

Adaptor Protein Interactions in Cargo Recognition

Clathrin does not directly bind membrane cargo; instead, clathrin-associated sorting proteins (CLASPs) bridge cargo receptors to the clathrin lattice:

Heterotetrameric Adaptors (AP2):

  • α/β2 subunits bind clathrin and PIP2
  • μ2 subunit recognizes YXXØ motifs (Ø = bulky hydrophobic residue)
  • σ2/α subunits bind [DE]XXXL[LI] dileucine signals [2] [8]
  • AP2 exists in "locked" (cytosolic) and "open" (membrane-bound) conformations. Clathrin binding promotes μ2 phosphorylation by AAK1, stabilizing the open state for cargo engagement [4].

Monomeric CLASPs provide cargo specificity:

  • β-arrestins: Bind phosphorylated GPCRs and clathrin β-propeller
  • Dab2/ARH: Recognize FXNPXY motifs in LDLR via phosphotyrosine-binding (PTB) domains [2] [7]
  • Epsin: Ubiquitin-interacting motifs (UIMs) engage ubiquitinated cargo (e.g., EGFR) [2]

Table 2: Cargo Recognition Mechanisms by CLASPs

CLASP TypeExampleRecognition Motif/DomainCargo Examples
HeterotetramericAP2YXXØ; [DE]XXXL[LI]Transferrin receptor; MHC-I
PTB-domain adaptorsDab2/ARHFXNPXYLDL receptor; megalin
Ubiquitin-bindingEpsinUbiquitin (UIM domains)EGFR; Met receptor
ConformationalStonin2Folded C2 domains (synaptotagmin)Synaptic vesicle proteins
Phosphorylation-dependentβ-arrestinPhosphorylated GPCRsβ2-adrenergic receptor

Binding is cooperative and hierarchical: Initial AP2-membrane attachment facilitates clathrin recruitment, which stabilizes open AP2 for cargo binding. Monomeric CLASPs amplify specificity through multivalent interactions with cargo, lipids, and clathrin [2] [7].

Evolutionary Divergence of Clathrin Heavy Chains (CHC17 vs. CHC22)

Mammals express two clathrin heavy chain paralogs with distinct cellular roles:

CHC17 (CLTC):

  • Ubiquitously expressed
  • Mediates canonical endocytosis (e.g., transferrin uptake) and trans-Golgi trafficking
  • Essential for mitosis through spindle stabilization [3]

CHC22 (CLTCL1):

  • Muscle-enriched expression; upregulated during myogenesis
  • Shares 85% sequence identity with CHC17 but cannot bind light chains [3]
  • Rescues endocytosis in CHC17-depleted cells, proving functional equivalence in cargo uptake [3]
  • Specializes in GLUT4 transporter trafficking in insulin-responsive cells [3]

A critical splice variant (ΔExon9) removes residues 457–507 in CHC22, impairing spindle localization and endocytosis. Full-length CHC22 rescues these functions, confirming that functional differences stem from regulatory divergence rather than inherent biochemical properties [3].

Table 3: Functional Comparison of Clathrin Heavy Chain Isoforms

PropertyCHC17CHC22
GeneCLTCCLTCL1
Tissue distributionUbiquitousSkeletal muscle > other tissues
Light chain bindingYesNo
Endocytic functionCanonical endocytosisGLUT4 trafficking
Mitotic roleSpindle stabilizationNon-essential
Adaptor bindingAP1, AP2, AP3AP1, AP3 (weak AP2)

Evolutionarily, CHC22’s specialized function illustrates subfunctionalization after gene duplication, where ancestral roles partitioned between paralogs while maintaining core assembly competence [3].

Properties

Product Name

Clathrin B

IUPAC Name

(2E,4E,6E)-1-(2,3-dimethylphenyl)-4,8-dimethylnona-2,4,6-trien-1-ol

Molecular Formula

C19H26O

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C19H26O/c1-14(2)8-6-9-15(3)12-13-19(20)18-11-7-10-16(4)17(18)5/h6-14,19-20H,1-5H3/b8-6+,13-12+,15-9+

InChI Key

XSPCADAEZUXHRH-LEBDXYBYSA-N

Synonyms

clathrin B

Canonical SMILES

CC1=C(C(=CC=C1)C(C=CC(=CC=CC(C)C)C)O)C

Isomeric SMILES

CC1=C(C(=CC=C1)C(/C=C/C(=C/C=C/C(C)C)/C)O)C

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